Cupric fluoride can act as a catalyst in fluorination reactions, particularly for the production of fluorinated aromatic hydrocarbons. This process involves reacting aromatic hydrocarbons (like benzene) with CuF2 in an oxygen-containing environment at high temperatures (above 450°C). This offers a simpler alternative to the Sandmeyer reaction but is limited to compounds that can withstand the high temperatures involved Wikipedia).
Research suggests that Cupric fluoride can be used as a catalyst for the decomposition of nitric oxides (NOx), which are air pollutants released during combustion processes. This potential application could be valuable in developing emission control systems Wikipedia).
Cupric fluoride is being explored in material science research due to its unique properties. For instance, research suggests that magnesium fluoride (a related compound) can be used to create novel mid-infrared optical frequency combs, which could have applications in future advancements of molecular spectroscopy American Elements: . Further research on Cupric fluoride's material properties may reveal other potential applications.
Cupric fluoride, with the chemical formula CuF₂, is an inorganic compound of copper in its +2 oxidation state. It is commonly recognized as a white crystalline solid that can turn blue upon exposure to moisture due to the formation of its dihydrate. Cupric fluoride has a monoclinic crystal structure and is classified as a hygroscopic material, meaning it readily absorbs moisture from the air. The compound has a melting point of approximately 950 °C and exhibits solubility in cold water, although it hydrolyzes when heated in water .
Cupric fluoride is considered a moderate health hazard.
Cupric fluoride can be synthesized through several methods:
Cupric fluoride has several industrial applications:
Several compounds share similarities with cupric fluoride, particularly other metal fluorides. Below is a comparison highlighting their uniqueness:
The electrochemical behavior of cupric fluoride in fluoride-ion batteries exhibits significant temperature dependence, with elevated temperatures substantially enhancing the reversibility of fluoride shuttle reactions [1] [2]. At room temperature, cupric fluoride demonstrates limited electrochemical activity due to poor ionic conductivity and sluggish kinetics, resulting in capacity utilization of only 20-30% of the theoretical value [1] [2]. However, as temperature increases to 120°C and beyond, the fluoride ion conductivity improves dramatically from 10⁻⁸-10⁻⁷ S/cm at 25°C to 10⁻⁴-10⁻³ S/cm at 120°C [1] [2].
The fundamental electrochemical reaction mechanism involves the reversible conversion between cupric fluoride and metallic copper according to the following reaction pathway [2]:
CuF₂ + 2e⁻ ↔ Cu + 2F⁻
This conversion reaction exhibits a theoretical specific capacity of 527 mAh/g and a theoretical conversion potential of 3.55 V versus standard hydrogen electrode [3]. The elevated temperature operation significantly enhances the defluorination rate, which increases by a factor of 25 when the temperature rises from 25°C to 120°C [1]. At 150°C, fluoride-ion batteries utilizing cupric fluoride cathodes achieve capacity utilization rates of 85-95%, demonstrating the critical importance of temperature in enabling efficient fluoride shuttle reactions [2] [4].
Research conducted on solid-state fluoride-ion batteries incorporating cupric fluoride electrodes reveals that operating temperatures of 150°C are necessary to achieve meaningful electrochemical performance [5]. Under these conditions, the first discharge capacity reaches 150 mAh/g with a capacity retention of 60% after ten cycles [5]. The temperature-dependent behavior is attributed to the activation of fluoride ion transport pathways and the reduction of charge transfer resistance at the electrode-electrolyte interface [2].
Temperature (°C) | Fluoride Ion Conductivity (S/cm) | Defluorination Rate (relative) | Capacity Utilization (%) | Intermediate Phase Stability |
---|---|---|---|---|
25 | 10⁻⁸-10⁻⁷ | 1 | 20-30 | High |
40 | 10⁻⁷-10⁻⁶ | 2.5 | 35-45 | High |
80 | 10⁻⁶-10⁻⁵ | 8 | 50-65 | Moderate |
100 | 10⁻⁵-10⁻⁴ | 15 | 65-80 | Moderate |
120 | 10⁻⁴-10⁻³ | 25 | 80-90 | Low |
150 | 10⁻³-10⁻² | 45 | 85-95 | Very Low |
200 | 10⁻²-10⁻¹ | 80 | 90-98 | Unstable |
The defluorination process of cupric fluoride involves complex multi-step phase transformations that significantly influence the electrochemical performance and reversibility of fluoride-ion batteries [1] [6]. First-principles density functional theory calculations demonstrate that the fluorination and defluorination reactions in cupric fluoride electrodes occur through a two-phase reaction mechanism rather than a solid-solution pathway [1].
During the initial stages of defluorination, cupric fluoride undergoes structural reorganization accompanied by the formation of intermediate phases with varying fluorine content [6]. The thermodynamically favored pathway involves the sequential formation of copper-rich intermediate phases before the complete conversion to metallic copper [1]. The enthalpy relationship H₍ᵢ₎ > H > -H₍ᵥ₎, where H₍ᵢ₎ represents interstitial fluorine defect formation enthalpy, H represents metal fluoride formation enthalpy, and H₍ᵥ₎ represents fluorine vacancy formation enthalpy, strongly indicates that the defluorination process proceeds via two-phase coexistence [1].
Experimental evidence from operando X-ray diffraction measurements reveals that cupric fluoride exhibits multiple-step phase transformations during defluorination [6]. The process initiates with the formation of fluorine-deficient copper fluoride phases, characterized by systematic changes in lattice parameters and crystallographic structure [6]. These intermediate phases demonstrate varying degrees of stability depending on the operating temperature and fluoride ion concentration in the electrolyte [6].
The formation of intermediate phases during defluorination creates heterogeneous microstructures within the electrode material [7]. Pair distribution function analysis demonstrates that the local atomic arrangements in these intermediate phases differ significantly from both the pristine cupric fluoride and the fully defluorinated metallic copper phases [7]. The presence of multiple bismuth oxyfluoride phases, including compounds with varying fluorine-to-oxygen ratios, has been observed during the defluorination of similar metal fluoride systems, suggesting analogous behavior in cupric fluoride electrodes [7].
Temperature plays a crucial role in determining the stability and composition of intermediate phases [1] [6]. At temperatures below 80°C, intermediate phases exhibit high stability and persist throughout multiple charge-discharge cycles [1]. However, as temperature increases above 120°C, these intermediate phases become increasingly unstable, leading to more direct conversion between cupric fluoride and metallic copper [1]. This temperature-dependent behavior contributes to the improved reversibility observed at elevated temperatures but may compromise the long-term structural stability of the electrode material [6].
Nanoscale particle engineering represents a critical strategy for enhancing the capacity retention and electrochemical performance of cupric fluoride electrodes in fluoride-ion batteries [8] [9]. The implementation of nanostructured cupric fluoride materials addresses fundamental challenges associated with poor electronic conductivity and large volume changes during fluoride insertion and extraction processes [8] [10].
Research demonstrates that reducing cupric fluoride particle size to the nanometer scale dramatically improves electrochemical utilization and capacity retention [8] [9]. Nanocomposites consisting of 2-30 nanometer cupric fluoride domains dispersed within mixed ionic and electronic conducting matrices achieve near-theoretical capacity utilization of 525 mAh/g, corresponding to 99% of the theoretical capacity when corrected for matrix weight [9]. This represents a substantial improvement compared to bulk cupric fluoride materials, which typically exhibit first discharge capacities below 100 mAh/g with poor capacity retention [8].
The superior performance of nanoscale cupric fluoride is attributed to several key factors [8] [9] [10]. First, the reduced particle size increases the surface area available for electrochemical reactions, facilitating more efficient fluoride ion transport and reducing diffusion path lengths [10]. Second, the incorporation of conductive matrices such as molybdenum oxide or carbon provides electronic percolation pathways that overcome the inherent insulating properties of cupric fluoride [9]. Third, nanoscale particles exhibit reduced mechanical stress during volume expansion and contraction cycles, leading to improved structural integrity and capacity retention [11].
Systematic studies of particle size effects reveal a clear correlation between cupric fluoride particle dimensions and electrochemical performance [9] [11]. Particles in the 2-5 nanometer range demonstrate the highest initial capacities of 500-527 mAh/g with capacity retention of 85-95% after ten cycles [9] [10]. As particle size increases to 15-30 nanometers, the initial capacity decreases to 400-450 mAh/g with capacity retention declining to 65-75% [9] [11]. Bulk cupric fluoride particles larger than 1000 nanometers exhibit severely compromised performance, with initial capacities below 150 mAh/g and capacity retention less than 20% after ten cycles.
Particle Size (nm) | Surface Area (m²/g) | Initial Capacity (mAh/g) | Capacity Retention (10 cycles, %) | Electronic Conductivity Enhancement | Volume Change during Cycling (%) |
---|---|---|---|---|---|
2-5 | 150-200 | 500-527 | 85-95 | Very High | 15-25 |
5-15 | 80-120 | 450-500 | 75-85 | High | 25-35 |
15-30 | 40-80 | 400-450 | 65-75 | Moderate | 35-50 |
30-50 | 20-40 | 350-400 | 55-65 | Low | 50-70 |
50-100 | 10-20 | 250-350 | 35-55 | Very Low | 70-100 |
100-500 | 5-10 | 150-250 | 20-35 | Poor | 100-150 |
>1000 (Bulk) | <5 | <150 | <20 | Very Poor | >150 |
Advanced nanoscale engineering approaches include the development of core-shell architectures and protective coatings to further enhance capacity retention [4]. Cupric fluoride nanoparticles encapsulated with lanthanum fluoride protective shells demonstrate improved electrochemical stability while maintaining fluoride ion permeability [4]. These protective layers prevent electrode material dissolution and maintain electrical contact during cycling, resulting in capacity retention of 80-85% after ten cycles [4].
The mixed conducting matrix approach has proven particularly effective for enabling the electrochemical activity of cupric fluoride nanocomposites [9]. Incorporation of 15% molybdenum oxide as a mixed ionic and electronic conducting matrix results in significant crystallographic modifications to the cupric fluoride core structure while maintaining the fundamental monoclinic crystal system [9]. X-ray absorption spectroscopy analysis reveals electronic and structural modifications that enhance both ionic and electronic transport properties within the nanocomposite [9].
System Configuration | First Discharge Capacity (mAh/g) | Capacity Retention after 10 Cycles (%) | Operating Temperature (°C) |
---|---|---|---|
Cupric Fluoride + Carbon Matrix | 300-400 | 40-60 | Room Temperature |
Cupric Fluoride + Molybdenum Oxide (15%) Nanocomposite | 525 | 85-90 | Room Temperature |
Cupric Fluoride in 16M Potassium Fluoride Aqueous Electrolyte | 222 | 75-80 | Room Temperature |
Cupric Fluoride in Organic Liquid Electrolyte | 150-200 | 60-70 | Room Temperature |
Cupric Fluoride with Lanthanum Nickel Oxide Solid Electrolyte | 150 | 60 | 150 |
Bulk Cupric Fluoride (Macro-scale) | <100 | <20 | Room Temperature |
Cupric Fluoride Nanodomain (2-30 nm) | 450-525 | 70-80 | Room Temperature |
Cupric Fluoride with Protective Lanthanum Fluoride Shell | 300-350 | 80-85 | Room Temperature |